N-[(1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide
Description
The compound N-[(1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide is a structurally complex molecule featuring a benzimidazole core substituted with a carbamoyl-methyl group and a thiophene-2-carboxamide moiety. The benzimidazole ring is functionalized at the 1-position with a [(4-methylphenyl)carbamoyl]methyl group and at the 2-position with a methyl-linked thiophene carboxamide.
Properties
Molecular Formula |
C22H20N4O2S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[[1-[2-(4-methylanilino)-2-oxoethyl]benzimidazol-2-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H20N4O2S/c1-15-8-10-16(11-9-15)24-21(27)14-26-18-6-3-2-5-17(18)25-20(26)13-23-22(28)19-7-4-12-29-19/h2-12H,13-14H2,1H3,(H,23,28)(H,24,27) |
InChI Key |
YUOQKKYADLXGHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps. One common approach is the condensation of 4-methylphenyl isocyanate with a benzodiazole derivative, followed by the introduction of the thiophene-2-carboxamide moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[(1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzodiazole ring can bind to enzymes or receptors, modulating their activity. The thiophene ring may contribute to the compound’s electronic properties, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole Cores
- Compound [7–9] from : These 1,2,4-triazole derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) share a heterocyclic core but differ in substituents. Notably, the sulfonylphenyl and difluorophenyl groups enhance hydrophobicity, while tautomerism (thione vs. thiol forms) affects reactivity and binding .
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde () : This benzimidazole-thioether derivative lacks the carboxamide functionality but includes a sulfanyl linkage, which may influence nucleophilic substitution reactions. Its synthesis involves nucleophilic aromatic substitution, contrasting with the carboxamide coupling seen in the target compound .
Thiophene Carboxamide Analogues
- N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide () : This compound replaces benzimidazole with a thiazole ring and introduces a nitro group on thiophene, enhancing antibacterial activity. The nitro group’s electron-withdrawing effects may improve membrane penetration .
- N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (): Features a pyrrole-substituted thiophene and chlorophenyl group, demonstrating how halogenation modulates bioactivity. Its hydrazide linkage contrasts with the methylene bridge in the target compound .
Substituent Effects on Bioactivity
- 4-Methylphenyl vs. Halogenated Phenyl Groups : The target compound’s 4-methylphenyl group may enhance lipophilicity compared to halogenated analogues (e.g., ’s chlorophenyl), which could improve membrane permeability but reduce metabolic stability .
- Carboxamide Linkers: The methylene bridge in the target compound (vs.
Key Spectral Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
